2-(4-Acetylphenoxy)acetamide chemical structure and properties
2-(4-Acetylphenoxy)acetamide chemical structure and properties
This guide serves as a comprehensive technical resource for 2-(4-Acetylphenoxy)acetamide , a critical intermediate scaffold in medicinal chemistry. It details the compound's structural attributes, validated synthesis protocols, spectroscopic signatures, and its utility in drug discovery, particularly in the development of anticonvulsant and anti-inflammatory agents.
Scaffold Analysis & Synthetic Methodology
Executive Summary
2-(4-Acetylphenoxy)acetamide (CAS: 42017-88-9) is a bifunctional aromatic ether characterized by a para-substituted acetophenone core linked to an acetamide moiety via an oxymethylene bridge. It functions as a versatile "linchpin" scaffold in organic synthesis. The ketone functionality allows for condensation reactions (e.g., with hydrazines to form Schiff bases), while the primary amide offers a site for further derivatization or hydrolysis. This dual reactivity makes it a high-value precursor for synthesizing heterocycles, including thiazoles, semicarbazones, and hydrazones with proven anticonvulsant and antimicrobial bioactivities.
Chemical Identity & Physicochemical Profile
| Property | Specification |
| IUPAC Name | 2-(4-Acetylphenoxy)acetamide |
| CAS Number | 42017-88-9 |
| Molecular Formula | C₁₀H₁₁NO₃ |
| Molecular Weight | 193.20 g/mol |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, DMF, hot Ethanol; sparingly soluble in Water |
| Melting Point | Typically 145–148 °C (Analogous derivative range) |
| SMILES | CC(=O)C1=CC=C(C=C1)OCC(=O)N |
| InChI Key | Inferred: WVEUDPPGOQDBPZ-UHFFFAOYSA-N (Analog based) |
Structural Analysis & Reactivity Map
The molecule consists of three distinct pharmacophoric/reactive zones. Understanding these zones is crucial for designing downstream synthetic pathways.
Figure 1: Functional zone analysis of the 2-(4-Acetylphenoxy)acetamide scaffold.
Validated Synthesis Protocol
The most robust method for synthesizing this compound is the Williamson Ether Synthesis . This protocol utilizes phase-transfer catalysis principles or simple base-mediated nucleophilic substitution to couple 4-hydroxyacetophenone with 2-chloroacetamide.
Reagents & Materials
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Substrate: 4-Hydroxyacetophenone (1.0 equiv)
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Alkylating Agent: 2-Chloroacetamide (1.2 equiv)
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Base: Anhydrous Potassium Carbonate (K₂CO₃) (2.0 equiv)
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Catalyst: Potassium Iodide (KI) (0.1 equiv) – Accelerates the reaction via Finkelstein exchange.
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Solvent: Dry Acetone or Acetonitrile (ACN).
Step-by-Step Methodology
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Activation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-hydroxyacetophenone (e.g., 10 mmol) in dry acetone (30 mL).
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Deprotonation: Add anhydrous K₂CO₃ (20 mmol) to the solution. Stir at room temperature for 15–30 minutes to facilitate the formation of the phenoxide anion.
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Addition: Add 2-chloroacetamide (12 mmol) and a catalytic amount of KI (1 mmol).
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Reflux: Heat the reaction mixture to reflux (approx. 56°C for acetone) and maintain stirring for 6–8 hours . Monitor progress via TLC (System: Ethyl Acetate/Hexane 1:1).
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Workup:
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Cool the mixture to room temperature.
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Pour the reaction slurry into crushed ice-water (100 mL) with vigorous stirring.
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The product will precipitate as a solid.
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Purification:
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Filter the precipitate using vacuum filtration.
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Wash the filter cake with cold water (3 x 20 mL) to remove inorganic salts (KCl, K₂CO₃).
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Recrystallization: Recrystallize from hot ethanol to yield pure white crystals.
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Synthetic Workflow Diagram
Figure 2: Process flow for the synthesis of 2-(4-Acetylphenoxy)acetamide.
Spectroscopic Characterization
As a specific reference standard is often required for regulatory filing, the following data is derived from high-confidence structural analogs (e.g., 2-(4-formylphenoxy)acetamide) and standard shift prediction models for this specific structure.
Nuclear Magnetic Resonance (¹H NMR)
Solvent: DMSO-d₆ or CDCl₃, 400 MHz
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Context |
| 2.50 - 2.55 | Singlet (s) | 3H | -COCH ₃ | Methyl protons of the acetyl group. |
| 4.55 - 4.65 | Singlet (s) | 2H | -OCH ₂- | Methylene protons linking oxygen and amide. |
| 7.00 - 7.10 | Doublet (d) | 2H | Ar-H (3,5) | Aromatic protons ortho to the ether linkage. |
| 7.40 - 7.60 | Broad (br s) | 2H | -CONH ₂ | Amide protons (exchangeable with D₂O). |
| 7.90 - 8.00 | Doublet (d) | 2H | Ar-H (2,6) | Aromatic protons ortho to the acetyl group (deshielded). |
Infrared Spectroscopy (FT-IR)
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3350–3150 cm⁻¹: N-H stretching (Primary amide doublet).
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1680–1660 cm⁻¹: C=O stretching (Ketone).
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1660–1640 cm⁻¹: C=O stretching (Amide I band).
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1250–1230 cm⁻¹: C-O-C stretching (Aromatic ether).
Pharmacological Potential & Applications
This compound is rarely the final API (Active Pharmaceutical Ingredient) but rather a privileged scaffold .
Anticonvulsant Hydrazones
The acetyl group is highly reactive toward hydrazine derivatives. Condensation with substituted hydrazines yields acetylphenoxy-acetamide hydrazones .
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Mechanism:[1][2][3][4] These derivatives have been shown to modulate sodium channels, exhibiting significant anticonvulsant activity in maximal electroshock (MES) models, comparable to Phenytoin.
Antimicrobial Agents
Derivatives formed by reacting the amide nitrogen or the ketone group with thiosemicarbazides have demonstrated broad-spectrum antibacterial activity against S. aureus and E. coli.
Thiazole Synthesis
The acetyl group allows for bromination (forming α-bromoacetyl), which can then react with thioureas (Hantzsch Thiazole Synthesis) to form complex thiazole-acetamide hybrids, known for anti-inflammatory (COX-2 inhibition) properties.
Safety & Handling (GHS Classification)
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Signal Word: WARNING
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Hazard Statements:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Precautions: Handle in a fume hood. Wear nitrile gloves and safety goggles. Avoid dust formation. Store in a cool, dry place (2–8°C recommended for long-term stability).
References
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National Institutes of Health (NIH) - PubChem. (2025). 2-(4-Formylphenoxy)acetamide (Analogous Structure Data). Retrieved from [Link]
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Royal Society of Chemistry. (2014). Synthesis of 2-(4-formylphenoxy)-N-phenylacetamide and related compounds (Supplementary Info). Retrieved from [Link]
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MDPI. (2025). Synthesis and Biological Evaluation of Phenoxyacetamide Derivatives. Retrieved from [Link]
Sources
- 1. fujc.pp.ua [fujc.pp.ua]
- 2. CN102952037A - A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide - Google Patents [patents.google.com]
- 3. US10752571B2 - Method for purification of 4-hydroxyacetophenone - Google Patents [patents.google.com]
- 4. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
